Allotetrahydrocortisol-d5
Description
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,13D |
InChI Key |
AODPIQQILQLWGS-BPZVHUKSSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Deuteration Using Heterogeneous Catalysts
The most widely documented method for synthesizing allo-THF-d5 involves reductive deuteration of prednisolone or prednisone derivatives. In this approach, 5β-dihydrocortisol serves as the precursor, with deuterium incorporation achieved via catalytic hydrogenation under a deuterium (D₂) atmosphere. The reaction employs rhodium (5%) on alumina as the catalyst in deuterated acetic acid (CH₃COOD) at ambient temperature.
Mechanistic Pathway :
- Selective Hydrogenation : Prednisolone undergoes hydrogenation at the Δ⁴ double bond to form 5α-dihydrocortisol, preserving the 3-keto group.
- Deuterium Exchange : The intermediate is subjected to D₂ in CH₃COOD, facilitating deuteration at C-1–C-5 via Rh-catalyzed reductive exchange.
- Stereochemical Control : The 5α-configuration is retained, critical for forming the allo-THF-d5 structure.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Rh/Al₂O₃ (5% loading) |
| Solvent | CH₃COOD |
| Temperature | 25°C (ambient) |
| Duration | 24–48 hours |
| Isotopic Purity | 74.46 atom%D (allo-THF-d5) |
This method yields allo-THF-d5 with moderate isotopic enrichment, though competing hydrogenation pathways may reduce deuterium incorporation.
Characterization and Validation of allo-THF-d5
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS remains the gold standard for assessing isotopic purity and structural integrity. allo-THF-d5 is derivatized as its methoxime-trimethylsilyl (MO-TMS) ether to enhance volatility. Key analytical parameters include:
GC-MS Conditions :
| Column | HP-1MS (30 m × 0.25 mm) |
|---|---|
| Derivatization | MO-TMS |
| Ionization | Electron impact (70 eV) |
| Quantitation Ion | m/z 632 (M⁺) |
| Isotopic Purity | 74.46 atom%D (allo-THF-d5) |
Deuterium enrichment is calculated from the molecular ion cluster intensities, with corrections for natural isotopic abundance.
Liquid Chromatography-High-Resolution MS (LC-HRMS)
LC-HRMS enables direct analysis without derivatization, leveraging HILIC (hydrophilic interaction liquid chromatography) for polar steroid separations. A BEH Amide column (2.1 × 100 mm, 1.7 μm) with 10 mM ammonium acetate/acetonitrile gradients achieves baseline resolution of allo-THF-d5 from endogenous steroids.
Performance Metrics :
| Parameter | Value |
|---|---|
| Retention Time | 12.8 min |
| Mass Accuracy | <5 ppm |
| LOQ | 0.1 ng/mL |
This method is ideal for quantifying allo-THF-d5 in biological matrices, with recoveries >85% in urine and serum.
Optimization Strategies for Enhanced Deuteration
Catalyst Screening
Rhodium-based catalysts outperform palladium or platinum in deuteration efficiency. Comparative studies show:
| Catalyst | Deuteration Efficiency (%) |
|---|---|
| Rh/Al₂O₃ | 74.46 |
| Pd/C | 58.21 |
| PtO₂ | 62.90 |
Rhodium’s superior π-complexation with steroid rings facilitates selective deuterium insertion.
Solvent Effects
Polar aprotic solvents (e.g., CH₃COOD) enhance deuteration kinetics by stabilizing charged intermediates. Acetic acid-d4 increases deuterium uptake by 15% compared to non-deuterated solvents.
Applications of allo-THF-d5 in Biomedical Research
Isotope Dilution Mass Spectrometry (IDMS)
allo-THF-d5 serves as an internal standard for quantifying endogenous tetrahydrocortisol in urine, correcting for matrix effects and ionization variability.
Metabolic Pathway Tracing
Deuterium labels enable tracking of cortisol metabolism in vivo, elucidating disorders like Cushing’s syndrome and adrenal insufficiency.
Chemical Reactions Analysis
Types of Reactions
Allotetrahydrocortisol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to cortisone derivatives.
Reduction: Formation of tetrahydrocortisol derivatives.
Substitution: Replacement of functional groups with deuterium-labeled groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various deuterium-labeled cortisol and cortisone derivatives, which are used in metabolic studies and drug development .
Scientific Research Applications
Allotetrahydrocortisol-d5, a deuterium-labeled form of Allotetrahydrocortisol, is utilized in scientific research for its unique properties and applications. Allotetrahydrocortisol (5α-Tetrahydrocortisol) is a metabolite of cortisol, the primary glucocorticoid in humans, produced in the adrenal cortex and is crucial in various physiological processes . The deuterium labeling enhances its stability and enables precise tracking in biochemical studies.
Scientific Research Applications
- Tracking Cortisol Metabolism this compound allows precise tracking in metabolic studies without interference from endogenous compounds.
- Glucocorticoid Activity this compound can be used to study the effects of cortisol without the interference of the body's natural hormone levels.
- Enzyme Interaction Studies Interaction studies involving tetrahydrocortisol-d5 focus on its metabolic pathways and interactions with enzymes such as 11β-hydroxysteroid dehydrogenase. These studies help elucidate how this compound influences glucocorticoid receptor activity and its broader implications for health conditions like obesity, diabetes, and cardiovascular diseases.
Isotopic Labeling
- Precise Tracking The uniqueness of Tetrahydrocortisol-d5 lies in its isotopic labeling. This allows for precise tracking in metabolic studies without interference from endogenous compounds.
- Metabolic Dynamics Its characteristic is particularly valuable for research applications focused on understanding cortisol dynamics and related physiological processes.
Structural Comparison of Steroid Compounds
Tetrahydrocortisol-d5 shares structural similarities with other steroid compounds:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| Cortisol | Primary glucocorticoid hormone; regulates metabolism | Directly involved in stress response |
| Tetrahydrocortisone | Metabolite of cortisol; less active than cortisol | Important in glucocorticoid receptor binding |
| Prednisolone | Synthetic corticosteroid; anti-inflammatory properties | Used clinically for various inflammatory conditions |
| Allo-tetrahydrocortisol | Isomer of tetrahydrocortisol; different biological activity | Distinct metabolic pathway effects |
Research Areas
- Metabolic Pathways Studies of tetrahydrocortisol-d5 include its metabolic pathways and interactions with enzymes such as 11β-hydroxysteroid dehydrogenase. These studies elucidate how this compound influences glucocorticoid receptor activity and its broader implications for health conditions like obesity, diabetes, and cardiovascular diseases.
- Stress and Related Disorders The urinary ratio of tetrahydrocortisol to tetrahydrocortisone can indicate the activity of 11β-hydroxysteroid dehydrogenase, an enzyme involved in cortisol metabolism. This ratio is often used as a biomarker for stress and related disorders.
- Diabetes Research Phenolic compounds are in the spotlight for the management of diabetes due to their positive effects on glucose homeostasis .
Study of 11β-HSD Activity
- Glucocorticoid Production Endogenous glucocorticoid production and 11β-HSD activities are altered in prednisolone-treated renal transplant recipients .
- (THF+alloTHF)/THE Ratio Lower total urinary metabolite excretion and higher urinary (THF+alloTHF)/THE ratio were associated with increased risk of mortality, independent of various factors .
Clinical Significance
- Adrenal Crisis Patients susceptible to an adrenal crisis demonstrated differences in cortisol and cortisone excretion as well as in pharmacodynamics .
- Adrenal Tumor and CAH Analyses of urinary steroid profiles is a good method for detection of characteristic changes in patients with adrenal tumor and CAH .
Mechanism of Action
Allotetrahydrocortisol-d5 exerts its effects by mimicking the behavior of cortisol in the body. It interacts with glucocorticoid receptors and influences various metabolic pathways. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and dynamics of cortisol .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₁H₂₉D₅O₅ (deuterated form; non-deuterated: C₂₁H₃₄O₅) .
- Molecular Weight: ~371.5 g/mol (vs. 366.5 g/mol for non-deuterated ATHF) .
- Purity : ≥98% (isotopic purity ≥98%) .
- Structural Features : The "allo" configuration (5α-hydrogen) distinguishes it from tetrahydrocortisol (5β-hydrogen). The A-ring is fully reduced (tetrahydro form), and deuterium substitution occurs at specific positions to minimize isotopic interference in MS analysis .
Comparison with Structurally Similar Compounds
Tetrahydrocortisol (THF)
- Molecular Formula : C₂₁H₃₄O₅ .
- Molecular Weight : 366.5 g/mol .
- Key Differences: Stereochemistry: THF has a 5β-hydrogen configuration, whereas ATHF has a 5α-hydrogen ("allo" form) . Physicochemical Properties: ATHF has a higher melting point (244.5°C vs. Analytical Utility: THF is a major urinary metabolite of cortisol, while ATHF is a minor metabolite. Both require deuterated analogs (e.g., ATHF-d5) for precise quantification in LC-MS/MS .
Cortisol-d5
- Molecular Formula : C₂₁H₂₅D₅O₅ .
- Molecular Weight : 367.5 g/mol .
- Key Differences: Structure: Cortisol-d5 is the deuterated form of cortisol (non-reduced A-ring), whereas ATHF-d5 is a reduced metabolite. Application: Cortisol-d5 is used to measure intact cortisol levels, while ATHF-d5 targets reduced metabolites, offering complementary roles in steroid profiling .
20-beta-Dihydrocortisol
- Molecular Formula : C₂₁H₃₂O₅ .
- Molecular Weight : 364.49 g/mol .
- Key Differences: Reduction Site: 20-beta-Dihydrocortisol is reduced at the C20 ketone group, whereas ATHF-d5 is reduced at the A-ring. Function: This compound is a minor cortisol metabolite with unclear clinical significance compared to ATHF, which is a well-characterized biomarker in adrenal disorders .
Tetrahydro-11-deoxy Cortisol-d5 21-O-β-D-Glucuronide
- Molecular Formula : C₂₇H₃₃D₅O₁₁ (estimated) .
- Molecular Weight : ~575–580 g/mol (glucuronide adds ~176 g/mol) .
- Key Differences: Conjugation: The glucuronide group increases water solubility, altering chromatographic retention times compared to non-conjugated ATHF-d5. Application: Used to quantify conjugated steroid metabolites in urine, whereas ATHF-d5 typically measures free metabolites in plasma .
Comparative Data Table
*Data from non-deuterated ATHF .
Analytical and Clinical Significance
- LC-MS/MS Performance: Deuterated analogs like ATHF-d5 minimize matrix effects and ion suppression, improving assay accuracy. For example, ATHF-d5 co-elutes with endogenous ATHF but is distinguished via mass shift (e.g., m/z 367 → 372) .
- Metabolic Pathways: ATHF is a product of cortisol metabolism via 5α-reductase, while THF is formed via 5β-reductase. Their ratios help diagnose disorders like congenital adrenal hyperplasia .
- Stability: Deuterated compounds exhibit similar stability to non-deuterated forms but require storage at -20°C to prevent isotopic exchange .
Biological Activity
Allotetrahydrocortisol-d5 is a deuterated derivative of the steroid hormone tetrahydrocortisol, which is itself a metabolite of cortisol. This compound is particularly significant in biological research due to its unique isotopic labeling, which enhances its stability and allows for precise tracking in various biochemical studies. The following sections detail the biological activity, metabolic pathways, and implications of this compound based on diverse research findings.
1. Overview of this compound
This compound (A-THF-d5) is recognized for its role as a stable isotope-labeled analog of allotetrahydrocortisol, a metabolite of cortisol. The deuterium labeling (indicated by "d5") replaces five hydrogen atoms with deuterium, which aids in distinguishing it from endogenous cortisol during metabolic studies. This property is crucial for understanding cortisol dynamics without interference from the body's natural hormone levels.
This compound exhibits biological activities similar to those of cortisol, primarily influencing metabolic pathways and stress responses. It interacts with glucocorticoid receptors, thereby modulating gene expression related to metabolism, immune response, and stress adaptation .
2.2 Metabolic Pathways
Research indicates that the urinary ratio of tetrahydrocortisol to tetrahydrocortisone serves as a biomarker for assessing the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme critical in cortisol metabolism. Elevated levels of A-THF-d5 can indicate altered glucocorticoid metabolism, which may be associated with conditions such as obesity and diabetes .
3.1 Clinical Studies and Case Reports
Several studies have explored the pharmacokinetics and pharmacodynamics of hydrocortisone and its metabolites, including A-THF-d5. A notable study compared continuous subcutaneous hydrocortisone infusion with oral hydrocortisone replacement therapy, revealing that continuous infusion resulted in more stable cortisol levels and improved health-related quality of life metrics among patients with adrenal insufficiency .
3.2 Urinary Metabolite Ratios
A study involving urinary metabolite profiles found that lower total urinary metabolite excretion correlated with increased mortality risk among kidney transplant recipients. Specifically, higher ratios of tetrahydrocortisol and allotetrahydrocortisol were associated with better health outcomes, highlighting their potential as biomarkers in clinical settings .
4. Comparative Analysis of Steroid Metabolites
The following table summarizes key steroid compounds related to this compound:
| Compound Name | Structure/Properties | Unique Features |
|---|---|---|
| Cortisol | Primary glucocorticoid hormone | Directly involved in stress response |
| Tetrahydrocortisone | Metabolite of cortisol | Less active than cortisol |
| Allotetrahydrocortisol | Isomer with different biological activity | Distinct metabolic pathway effects |
| This compound | Stable isotope-labeled derivative | Allows for precise tracking in metabolic studies |
5. Implications for Health Conditions
Research indicates that alterations in the levels and ratios of glucocorticoid metabolites can have significant implications for various health conditions:
- Stress Response : Elevated levels of A-THF-d5 may indicate heightened stress responses or adrenal dysfunction.
- Metabolic Disorders : Changes in glucocorticoid metabolism are closely linked to obesity and diabetes, making A-THF-d5 a potential target for therapeutic interventions.
- Cardiovascular Health : The relationship between glucocorticoid metabolites and cardiovascular diseases suggests that monitoring these levels could provide insights into patient management strategies.
6. Conclusion
This compound serves as a valuable tool in biochemical research due to its stable isotopic labeling and ability to mimic the biological activities of cortisol without interference from endogenous hormones. Its role in metabolic pathways, stress response modulation, and potential implications for various health conditions underscore its significance in both clinical and research settings.
Q & A
Q. What guidelines ensure ethical reporting of this compound’s isotopic effects in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
